molecular formula C4H8N2S B3119789 Carbamimidothioic acid, 2-propenyl ester CAS No. 2547-77-5

Carbamimidothioic acid, 2-propenyl ester

Cat. No.: B3119789
CAS No.: 2547-77-5
M. Wt: 116.19 g/mol
InChI Key: ZXOANPMNJZGRAM-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, 2-propenyl ester is a chemical compound with the molecular formula C4H8N2S. It is known for its unique properties and applications in various fields, including organic synthesis, drug discovery, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidothioic acid, 2-propenyl ester can be synthesized through several methods. One common approach involves the reaction of allyl isothiocyanate with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbamimidothioic acid, 2-propenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamimidothioic acid, 2-propenyl ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • Carbamimidothioic acid, ethyl ester
  • Carbamimidothioic acid, methyl ester
  • Carbamimidothioic acid, phenyl ester

Uniqueness

Carbamimidothioic acid, 2-propenyl ester is unique due to its propenyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

prop-2-enyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-2-3-7-4(5)6/h2H,1,3H2,(H3,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOANPMNJZGRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275741
Record name Carbamimidothioic acid, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2547-77-5
Record name Carbamimidothioic acid, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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